Scientific Field: Agrochemistry
Application Summary: This compound is used in the synthesis of agrochemicals that protect crops from pests. It’s a part of the trifluoromethylpyridine (TFMP) derivatives, which are significant due to their unique physicochemical properties.
Methods of Application: The compound is synthesized and then formulated into pesticides. The TFMP derivatives are applied to crops in a manner that ensures maximum efficacy against pests.
Scientific Field: Veterinary Medicine
Application Summary: Similar to human pharmaceuticals, TFMP derivatives are used in veterinary medicine to create treatments for animals.
Methods of Application: The derivatives are tested in animals to determine the appropriate dosage and treatment regimen.
Scientific Field: Material Science
Application Summary: The compound is used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.
Methods of Application: It involves the reaction of the compound with metal ions to form a crystalline framework.
Scientific Field: Organic Chemistry
Application Summary: It acts as a catalytic ligand for the regioselective preparation of complex organic molecules.
Methods of Application: The compound is used in palladium-catalyzed reactions to facilitate the formation of biphenyl structures through oxidative coupling.
Scientific Field: Synthetic Chemistry
Application Summary: It is involved in the preparation of aminopyridines, which are important intermediates in chemical synthesis.
Methods of Application: The compound undergoes amination reactions to form the desired aminopyridines.
Application Summary: This compound is used in the synthesis of bipyridines, which are important ligands in coordination chemistry.
Methods of Application: It undergoes coupling reactions with other pyridine derivatives to form bipyridines.
Application Summary: The compound serves as a building block for the synthesis of various fluorinated organic molecules.
Methods of Application: It is used in reactions to introduce the trifluoromethyl group into target molecules, enhancing their properties.
Scientific Field: Organometallic Chemistry
Application Summary: It is involved in the preparation of pyridyllithiums, which are useful intermediates in organometallic chemistry.
Methods of Application: The compound undergoes metalation reactions to form pyridyllithiums.
Scientific Field: Inorganic Chemistry
Application Summary: The compound is used in the preparation of methiodide salts, which have applications in medicinal chemistry.
Methods of Application: It reacts with methyl iodide to form methiodide salts.
Results: These salts are used as intermediates in the synthesis of various medicinal compounds.
Application Summary: It acts as a reactant in amination reactions to prepare aminopyridines.
Methods of Application: The compound is subjected to conditions that promote the addition of amine groups.
Application Summary: This compound is used as a catalytic ligand in oxidative coupling reactions.
Methods of Application: It is used in palladium-catalyzed reactions to facilitate the formation of complex organic structures.
2-Chloro-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula and a molecular weight of approximately 224.57 g/mol. This compound features a chlorinated nicotinamide structure, where a trifluoromethyl group is attached to the aromatic ring. The presence of both chlorine and trifluoromethyl groups significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry.
Currently, there is no scientific literature available on the specific mechanism of action of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide.
A notable reaction involves the synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide from 4-(trifluoromethyl)nicotinic acid and chloroacetonitrile, achieving high yields under specific conditions .
2-Chloro-4-(trifluoromethyl)nicotinamide exhibits significant biological activity, particularly in the realm of pharmaceuticals. Its structural characteristics suggest potential applications as an anti-inflammatory or antimicrobial agent. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in biological systems .
The compound has been classified as harmful if swallowed or if it comes into contact with skin, indicating that safety precautions are necessary when handling it .
Several synthetic routes have been developed for producing 2-chloro-4-(trifluoromethyl)nicotinamide:
2-Chloro-4-(trifluoromethyl)nicotinamide has various applications, particularly in medicinal chemistry:
Studies on the interactions of 2-chloro-4-(trifluoromethyl)nicotinamide with biological targets are essential for understanding its mechanism of action. Interaction studies often focus on:
These studies help elucidate its role in therapeutic contexts and guide further development.
Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)nicotinamide. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chloro-6-(trifluoromethyl)nicotinamide | Similar chlorination and trifluoromethyl substitution | Different position of the trifluoromethyl group |
| 4-Trifluoromethyl-nicotinic acid | Contains a carboxylic acid instead of an amide | More acidic nature; potential for different biological activity |
| 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Contains a nitro group and phenoxy linkage | Increased electron-withdrawing effects due to nitro group |
These comparisons illustrate how variations in substitution patterns and functional groups can lead to differing chemical behaviors and biological activities.
2-Chloro-4-(trifluoromethyl)nicotinamide (CAS: 886762-28-3) is a fluorinated pyridine derivative with the molecular formula C₇H₄ClF₃N₂O and a molecular weight of 224.57 g/mol. Its IUPAC name is 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide, reflecting the substituents on the pyridine ring: a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxamide (-CONH₂) group at position 3. Alternative designations include 3-carbamoyl-2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide.
| Property | Value/Descriptor |
|---|---|
| CAS Number | 886762-28-3 |
| Molecular Formula | C₇H₄ClF₃N₂O |
| Molecular Weight | 224.57 g/mol |
| SMILES Notation | NC(=O)C1=C(Cl)N=CC=C1C(F)(F)F |
| InChI Key | MHZFYGMDUWFDLU-UHFFFAOYSA-N |
| Melting Point | Not explicitly reported |
| Boiling Point | Not explicitly reported |
| Solubility | Likely polar aprotic solvents |
The compound emerged as part of broader efforts to optimize trifluoromethylpyridine (TFMP) derivatives for agrochemical and pharmaceutical applications. While its exact synthesis timeline is not documented in public literature, patents such as CN116425671A (2023) describe modern, scalable methods for related intermediates like 2-chloro-4-(trifluoromethyl)pyridine. Early routes to TFMP derivatives, including halogen-exchange reactions (e.g., substituting trichloromethyl groups with fluorine using hydrogen fluoride and metal catalysts), were pioneered in the 1980s. The carboxamide functionalization at position 3 likely arose from medicinal chemistry strategies to enhance hydrogen-bonding capacity in drug candidates.
This compound belongs to the trifluoromethylpyridine (TFMP) family, a subclass of heterocycles where the -CF₃ group confers metabolic stability, lipophilicity, and electron-withdrawing effects. Compared to simpler TFMP derivatives (e.g., 2-chloro-3-trifluoromethylpyridine), the carboxamide group introduces hydrogen-bonding potential, making it a versatile intermediate for drug discovery.
| Compound | Substituents | Primary Applications |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)nicotinamide | -Cl (C2), -CF₃ (C4), -CONH₂ (C3) | Pharmaceutical intermediates |
| Fluazifop-butyl | -CF₃, -COO-butyl | Herbicide |
| Celecoxib | -CF₃, -SO₂NH₂ | Anti-inflammatory drug |
| Efavirenz | -CF₃, cyclopropane ring | HIV inhibitor |
The trifluoromethyl group (-CF₃) is a cornerstone of organofluorine chemistry due to its strong electronegativity, metabolic resistance, and ability to modulate pharmacokinetic properties. In 2-chloro-4-(trifluoromethyl)nicotinamide, the -CF₃ group stabilizes the pyridine ring against oxidative degradation while enhancing binding affinity to biological targets through hydrophobic interactions. The chlorine atom at position 2 further activates the ring for nucleophilic substitution, enabling diversification into complex molecules.
Early routes to TFMP derivatives involved reacting trichloromethylpyridines with hydrogen fluoride (HF) in the presence of metal halide catalysts (e.g., FeCl₃). For example, 2,3-dichloro-5-(trichloromethyl)pyridine reacts with HF to yield 2-chloro-3-trifluoromethylpyridine, a precursor for further functionalization. However, this method requires harsh conditions and yields underfluorinated byproducts.
Modern approaches, as detailed in CN116425671A (2023), construct the pyridine ring from trifluoromethyl-containing building blocks. A representative synthesis involves:
Trifluoromethyl copper (CuCF₃) can substitute halogens on preformed pyridine rings. For instance, 2-chloro-4-iodonicotinamide reacts with CuCF₃ to install the -CF₃ group, though this method is less common due to reagent costs.
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
The molecular ion peak at m/z 224.57 confirms the molecular weight, with fragments corresponding to loss of -Cl (35.5 Da) and -CONH₂ (44 Da).
The carboxamide group facilitates hydrogen bonding with biological targets, making this compound a key intermediate in kinase inhibitors and antiviral agents. For example, derivatives of 2-chloro-4-(trifluoromethyl)nicotinamide are explored in:
While less common than non-amidated TFMPs, nicotinamide derivatives are investigated for herbicidal activity. The -CONH₂ group may interfere with plant amino acid biosynthesis, though further structure-activity studies are needed.
Irritant